molecular formula C11H15NO2 B8351752 3-Methoxy-6-acetylamino-1-ethylbenzene

3-Methoxy-6-acetylamino-1-ethylbenzene

Cat. No. B8351752
M. Wt: 193.24 g/mol
InChI Key: MJCVGNHGAUGFDJ-UHFFFAOYSA-N
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Patent
US04330473

Procedure details

19.3 g. of 3-methoxy-6-acetylamino-1-ethylbenzene, 22 g. of bromobenzene, 7.78 g. of potassium carbonate, 0.43 g. of copper powder and 0.01 g. of iodine were refluxed under ordinary pressure for 48 hours on the oil bath. Then excess bromobenzene was recovered by means of steam distillation, and the remaining solid [crude 3-methoxy-6(N-acetylanilino)ethylbenzene] was filtered off, mixed, without purifying, with 140 ml. of a 10 percent aqueous solution of caustic soda and heated in the autoclave to 200° C. for 8 hours. After cooling, an oil layer was separated from it and purified by means of distillation under reduced pressure. Then 14.8 g. (66.0 percent of theoretical) of 3-methoxy-6-anilinoethylbenzene was obtained as a light yellow oily substance having a boiling point of 185° to 215° C./13 mmHg, and the formula: ##STR16##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:4]=[C:5](CC)[C:6]([NH:9][C:10](=O)[CH3:11])=[CH:7][CH:8]=1.Br[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:22](=O)([O-])[O-:23].[K+].[K+].II>[Cu]>[CH3:22][O:23][C:16]1[CH:17]=[CH:18][C:19]([CH2:11][CH2:10][NH:9][C:6]2[CH:7]=[CH:8][CH:3]=[CH:4][CH:5]=2)=[CH:20][CH:21]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=CC1)NC(C)=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Five
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then excess bromobenzene was recovered by means of steam distillation
FILTRATION
Type
FILTRATION
Details
the remaining solid [crude 3-methoxy-6(N-acetylanilino)ethylbenzene] was filtered off
ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
without purifying, with 140 ml
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
an oil layer was separated from it
DISTILLATION
Type
DISTILLATION
Details
purified by means of distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=CC(=CC1)CCNC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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